A Technical Guide to Tert-butyl 4-(dimethylamino)azepane-1-carboxylate: Properties, Synthesis, and Applications
A Technical Guide to Tert-butyl 4-(dimethylamino)azepane-1-carboxylate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 4-(dimethylamino)azepane-1-carboxylate is a heterocyclic organic compound featuring a seven-membered azepane ring. The presence of the N-tert-butoxycarbonyl (Boc) protecting group and a dimethylamino functional group makes it a valuable building block in medicinal chemistry and drug discovery. The azepane scaffold is a key structural motif in a number of biologically active compounds, and its derivatives have garnered significant interest for their potential therapeutic applications. This guide provides a comprehensive overview of the physical and chemical properties, synthetic methodologies, and potential applications of this compound, with a focus on its relevance to researchers in the pharmaceutical sciences.
Physicochemical Properties
Precise experimental data for Tert-butyl 4-(dimethylamino)azepane-1-carboxylate is not extensively reported in publicly available literature. However, its properties can be inferred from data on closely related analogs such as tert-butyl 4-(methylamino)azepane-1-carboxylate and tert-butyl 4-aminoazepane-1-carboxylate.
| Property | Value (Estimated for Tert-butyl 4-(dimethylamino)azepane-1-carboxylate) | Data from Analogues |
| CAS Number | 1242240-27-2 | N/A |
| Molecular Formula | C₁₃H₂₆N₂O₂ | C₁₂H₂₄N₂O₂ (methylamino)[1][2], C₁₁H₂₂N₂O₂ (amino)[3] |
| Molecular Weight | 242.36 g/mol | 228.33 g/mol (methylamino)[2], 214.30 g/mol (amino)[3] |
| Appearance | Colorless to pale yellow oil or solid | Solid or liquid for similar compounds[4] |
| Boiling Point | Not available | Not available |
| Melting Point | Not available | Not available |
| Density | Not available | Not available |
| Solubility | Soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol. | General solubility for Boc-protected amines |
| pKa | Not available | The dimethylamino group is expected to have a pKa in the range of 9-10. |
Synthesis and Characterization
The synthesis of tert-butyl 4-(dimethylamino)azepane-1-carboxylate typically involves the N-Boc protection of a suitable azepane precursor followed by the introduction of the dimethylamino group. A general synthetic approach is outlined below.
General Synthetic Workflow
Caption: General synthetic scheme for tert-butyl 4-(dimethylamino)azepane-1-carboxylate.
Experimental Protocol: Reductive Amination
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Reaction Setup: To a solution of tert-butyl 4-aminoazepane-1-carboxylate in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) under an inert atmosphere, add aqueous formaldehyde (2.0-2.5 equivalents).
-
Addition of Reducing Agent: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise to the stirring solution. The choice of a mild reducing agent is crucial to prevent the reduction of the carbamate group.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Analytical Characterization
The structural confirmation of tert-butyl 4-(dimethylamino)azepane-1-carboxylate relies on a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Expected signals would include a singlet for the nine protons of the tert-butyl group around 1.4 ppm, a singlet for the six protons of the dimethylamino group, and multiplets for the methylene protons of the azepane ring. The chemical shifts of the azepane protons will be influenced by the presence of the Boc and dimethylamino groups.[5]
-
¹³C NMR: Characteristic signals would include the quaternary carbon of the tert-butyl group, the carbonyl carbon of the carbamate, and the carbons of the azepane ring and the dimethylamino group.[6]
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be expected to show the protonated molecular ion [M+H]⁺. Fragmentation patterns may involve the loss of the Boc group or isobutylene.[7]
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band for the carbamate carbonyl group (C=O) typically in the range of 1680-1700 cm⁻¹.[8][9][10]
Chemical Reactivity and Stability
The chemical reactivity of tert-butyl 4-(dimethylamino)azepane-1-carboxylate is largely dictated by the N-Boc protecting group and the tertiary amine of the dimethylamino group.
The Role of the N-Boc Protecting Group
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its facile removal under acidic conditions.
Caption: Acid-catalyzed deprotection of the N-Boc group.
The Boc group is stable to basic and nucleophilic conditions, allowing for selective reactions at other parts of the molecule.[11] Its removal is typically achieved with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[11] This orthogonality is a key advantage in multi-step syntheses.
Reactivity of the Dimethylamino Group
The dimethylamino group is a tertiary amine and can undergo reactions typical of this functional group, such as salt formation with acids and quaternization with alkyl halides. Its basicity also allows it to act as a proton scavenger in certain reactions.
Applications in Drug Discovery
The azepane scaffold is a privileged structure in medicinal chemistry, appearing in a number of approved drugs and clinical candidates.[12] The conformational flexibility of the seven-membered ring allows for diverse interactions with biological targets. Substituted azepanes are investigated for a wide range of therapeutic areas, including their use as enzyme inhibitors and receptor modulators.
The title compound, with its protected nitrogen and a tertiary amine, serves as a versatile intermediate for the synthesis of more complex molecules. The dimethylamino group can be a key pharmacophoric feature or a handle for further functionalization.
Safety and Handling
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong acids and oxidizing agents.
Conclusion
Tert-butyl 4-(dimethylamino)azepane-1-carboxylate is a valuable synthetic intermediate for the development of novel azepane-based compounds with potential therapeutic applications. Its utility stems from the stable yet readily cleavable N-Boc protecting group and the presence of a reactive dimethylamino moiety. While specific physical and chemical data for this compound are sparse, a comprehensive understanding of its properties and reactivity can be derived from its structural analogues and the well-established chemistry of N-Boc protected amines. This guide provides a foundation for researchers to effectively utilize this compound in their synthetic and drug discovery endeavors.
References
-
Chemical Substance Information for tert-butyl 4-(methylamino)azepane-1-carboxylate. ECHA. [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Organometallics, 29(9), 2176–2179. [Link]
-
Zha, G., Rakesh, K. P., Manukumar, H. M., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 164, 465–494. [Link]
-
Chen, J. T. (1971). Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides. Journal of AOAC INTERNATIONAL, 54(3), 517-524. [Link]
-
Supporting Information - The Royal Society of Chemistry. [Link]
-
Platteborze, K., Parmentier, J., & Zeegers-Huyskens, Th. (1991). Infrared Study of the Interaction Between Carbamates and Proton Donors. Spectroscopy Letters, 24(5), 651-663. [Link]
-
tert-butyl 4-Oxoazepane-1-carboxylate. Oakwood Chemical. [Link]
-
tert-Butyl 4-(aminomethyl)azepane-1-carboxylate 95%. AiFChem. [Link]
-
Tert-butyl 4-(methylamino)azepane-1-carboxylate. PubChemLite. [Link]
-
tert-Butyl 4-aminoazepane-1-carboxylate. PubChem. [Link]
- Paquette, L. A. (Ed.). (1996).
-
Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO 2 ̅ Complexes. ACS Publications. [Link]
-
(2S,5R)-5-[4-[(2-Fluorophenyl)methoxy]phenyl]-2-pyrrolidinecarboxamide. CAS Common Chemistry. [Link]
-
13C NMR Chemical Shifts. Organic Chemistry Data. [Link]
-
Tert-butyl 4-(hydroxymethyl)azepane-1-carboxylate. PubChem. [Link]
-
MIROSOL 1222 Safety Data Sheet. Mirotone. [Link]
-
Britton, J., Raston, C. L., & Boyle, G. M. (2017). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 21(8), 1166–1172. [Link]
-
G. V. S. S. N. K. Kiran, et al. (2008). Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. Rapid Communications in Mass Spectrometry, 22(22), 3517-3524. [Link]
-
Bain, R. M., Pulliam, C. J., & Cooks, R. G. (2018). Accelerated tert-butyloxycarbonyl deprotection of amines in microdroplets produced by a pneumatic spray. International Journal of Mass Spectrometry, 429, 114-119. [Link]
-
Synthesis and characterization of a dipeptide analogue as a probable agent for molecular imaging. Der Pharma Chemica. [Link]
-
SID 472622402. PubChem. [Link]
-
Compound 527240: Vetiselinenol. Data.gov. [Link]
Sources
- 1. nextsds.com [nextsds.com]
- 2. PubChemLite - Tert-butyl 4-(methylamino)azepane-1-carboxylate (C12H24N2O2) [pubchemlite.lcsb.uni.lu]
- 3. tert-Butyl 4-aminoazepane-1-carboxylate | C11H22N2O2 | CID 18946151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-(tert-Butyl) 4-methyl azepane-1,4-dicarboxylate | 1259065-07-0 [sigmaaldrich.com]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. rsc.org [rsc.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - PMC [pmc.ncbi.nlm.nih.gov]
